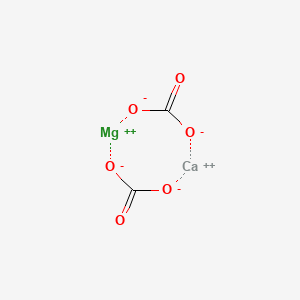
Magnesium calcium carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dolomite, AldrichCPR, is a mineral composed of calcium magnesium carbonate with the chemical formula CaMg(CO₃)₂. It is a type of limestone that is rich in magnesium and calcium, making it a valuable resource in various industrial and scientific applications. Dolomite is named after the French mineralogist Déodat Gratet de Dolomieu, who first described the mineral in the 18th century .
準備方法
Synthetic Routes and Reaction Conditions
Dolomite can be synthesized through various methods, including the mechanical ball milling method and low-temperature synthesis. The mechanical ball milling method involves controlling the solid-water ratio to synthesize dolomite-related complex carbonates . Another method involves the addition of solid-phase sodium carbonate to calcium-magnesium cation solutions at temperatures as low as 60°C, which overcomes the kinetic barriers to dolomite formation .
Industrial Production Methods
Industrial production of dolomite typically involves mining and processing dolostone, a sedimentary rock composed mainly of dolomite. The mined dolostone is crushed, screened, and washed to remove impurities. The processed dolomite is then used in various industrial applications, such as in the production of cement, glass, and ceramics .
化学反応の分析
Types of Reactions
Dolomite undergoes various chemical reactions, including:
Oxidation: Dolomite can undergo oxidation reactions, particularly in the presence of acidic conditions.
Reduction: Reduction reactions involving dolomite are less common but can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving dolomite include hydrochloric acid, which causes dolomite to effervesce slowly, and sodium carbonate, which is used in the synthesis of dolomite at low temperatures .
Major Products Formed
The major products formed from reactions involving dolomite include calcium carbonate, magnesium carbonate, and various substituted dolomite compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dolomite has a wide range of scientific research applications, including:
Chemistry: Dolomite is used as a source of magnesium and calcium in various chemical reactions and processes.
Medicine: Dolomite is used as a dietary supplement to provide magnesium and calcium, essential minerals for bone health and metabolic functions.
作用機序
The mechanism by which dolomite exerts its effects involves the dissolution and release of calcium and magnesium ions. These ions interact with various molecular targets and pathways, such as:
Soil Amendment: In soil, dolomite neutralizes acidity by releasing calcium and magnesium ions, which react with hydrogen ions to increase soil pH.
Biological Systems: In biological systems, calcium and magnesium ions from dolomite play crucial roles in bone formation, muscle function, and enzymatic reactions.
類似化合物との比較
Dolomite is similar to other carbonate minerals such as calcite (calcium carbonate) and magnesite (magnesium carbonate). dolomite is unique due to its double carbonate structure, which includes both calcium and magnesium ions . Similar compounds include:
Calcite (CaCO₃): Composed solely of calcium carbonate, calcite is more reactive with acids compared to dolomite.
Magnesite (MgCO₃): Composed solely of magnesium carbonate, magnesite is less common than dolomite and has different industrial applications.
Norsethite (BaMg(CO₃)₂): A dolomite analogue with barium replacing calcium, norsethite has similar structural properties but different chemical behavior.
Dolomite’s unique combination of calcium and magnesium makes it a versatile and valuable compound in various scientific and industrial applications.
特性
分子式 |
C2CaMgO6 |
|---|---|
分子量 |
184.40 g/mol |
IUPAC名 |
calcium;magnesium;dicarbonate |
InChI |
InChI=1S/2CH2O3.Ca.Mg/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
InChIキー |
HHSPVTKDOHQBKF-UHFFFAOYSA-J |
正規SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


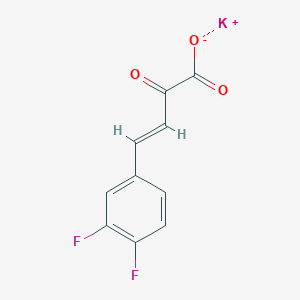
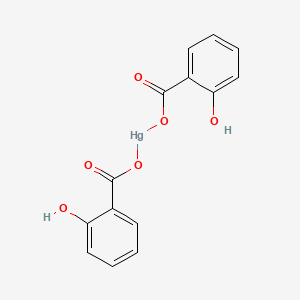
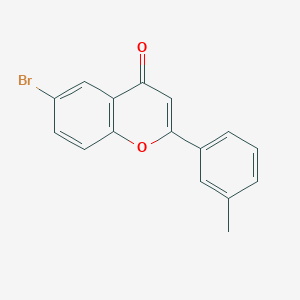
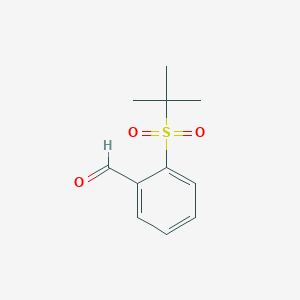
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)

![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)

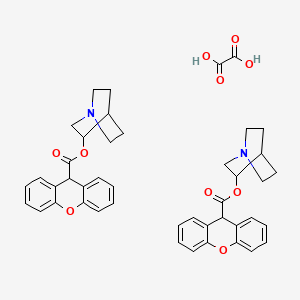
![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)
![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B12051835.png)
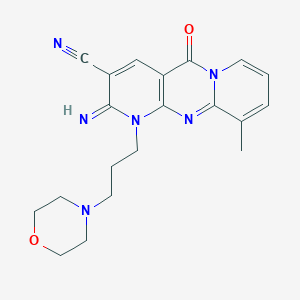
![7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051845.png)
